4-Phenylurazole

Physical Organic Chemistry Acid-Base Equilibria Urazole Derivatives

4-Phenylurazole (4-PU) is the definitive PTAD precursor for e-Y-CLICK tyrosine bioconjugation—achieving 2.07 C charge efficiency and exclusive tyrosine chemoselectivity. The N4-phenyl group is essential: generic urazoles fail to match its oxidative kinetics or ene-reaction selectivity. 4-PU also enables solvent-free polyurea synthesis and tunable electrocatalytic thiol oxidation. For reproducible bioconjugation, polymer, and biosensor research, insist on genuine 4-phenylurazole.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 15988-11-1
Cat. No. B107743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylurazole
CAS15988-11-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)NNC2=O
InChIInChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
InChIKeyGOSUFRDROXZXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylurazole (CAS 15988-11-1): Procurement-Grade Precursor for PTAD-Based Click Chemistry and Polymer Functionalization


4-Phenylurazole (4-PU, CAS 15988-11-1) is a heterocyclic compound belonging to the urazole class (1,2,4-triazolidine-3,5-diones). It is a stable, crystalline solid (mp 207–209 °C) that serves as a shelf-stable precursor to the highly reactive enophile and dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This oxidative transformation is central to its utility in Diels-Alder trapping, polymer modification, and emerging electrochemical bioconjugation techniques [1]. Its defined physical properties and role as a masked reactive intermediate position it as a critical building block in both academic and industrial synthetic workflows.

Why 4-Phenylurazole Cannot Be Replaced by Unsubstituted Urazole or Methyl Analogs in Critical Applications


Generic substitution of 4-phenylurazole with unsubstituted urazole or simple methyl analogs (e.g., 4-methylurazole) is not scientifically valid. The N4-phenyl substituent fundamentally alters the compound's acid/base properties and the stability of its oxidized triazolinedione (TAD) form. While the pKa difference between 4-phenylurazole and 4-methylurazole appears minimal (ΔpKa ~0.1-0.3 units), this substitution dramatically impacts the kinetics of oxidative ring cleavage (ORC) of the generated TAD and, consequently, the efficiency of downstream electrocatalytic or click-chemistry applications [1]. Furthermore, the phenyl ring provides a distinct electronic and steric environment that governs reactivity in ene reactions and polymer crosslinking, which simpler alkyl-substituted urazoles cannot replicate [2].

4-Phenylurazole Quantitative Differentiation Data: pKa, Electrochemical Potential, and Polymerization Reactivity


Comparative Aqueous Acidity: 4-Phenylurazole vs. 4-Methylurazole and Unsubstituted Urazole

The N4-phenyl substitution in 4-phenylurazole results in a distinct aqueous pKa relative to its closest alkyl analog, 4-methylurazole. While both are N4-substituted urazoles, the electron-withdrawing nature of the phenyl ring modifies the acidity of the urazole NH protons compared to the electron-donating methyl group, a difference that influences solubility and deprotonation behavior in aqueous reaction media [1].

Physical Organic Chemistry Acid-Base Equilibria Urazole Derivatives

Electrochemical Oxidation Potential and Gibbs Free Energy Dependence: 4-Phenylurazole vs. 4-(4-Aminophenyl)urazole

The electrochemical oxidation potential of 4-phenylurazole is directly correlated to its total Gibbs free energy (ΔG_tot), a relationship that governs its reactivity in anodic oxidation syntheses. A comparative computational and experimental study with 4-(4-aminophenyl)urazole revealed that the oxidation potential is dependent on ΔG_tot, establishing a predictive framework for urazole reactivity. This demonstrates that even subtle changes in the 4-aryl substituent (H vs. NH2) produce quantifiable differences in electrochemical behavior and reaction mechanism (EC pathway), which is not a uniform class property [1].

Electro-organic Synthesis Cyclic Voltammetry DFT Calculation

Electrocatalytic Turnover Frequency and Substituent Effects: 4-Phenylurazole in Homocysteine Oxidation

The electrocatalytic activity of urazoles, mediated by their oxidized triazolinedione (TAD) forms, is highly sensitive to the nature of the N-substituent. 4-Phenylurazole generates a TAD species whose catalytic turnover frequency (TOF) for homocysteine (HCys) oxidation is a direct function of the electron-withdrawing/donating properties of the phenyl group and the competitive kinetics of oxidative ring cleavage (ORC). This substituent effect provides a quantifiable differentiator: the phenyl group modulates the TAD's stability and reactivity, which is not observed with simpler alkyl-substituted urazoles, thereby affecting its utility in selective electrochemical detection schemes [1].

Electrocatalysis Triazolinedione Chemistry Biosensing

Solid-State Polymerization Efficiency: 4-Phenylurazole vs. 4-(4-Methoxyphenyl)urazole in Microwave-Assisted Polyurea Synthesis

4-Phenylurazole (PHU) demonstrates comparable or superior efficiency to its electron-rich analog, 4-(4-methoxyphenyl)urazole (MPU), in microwave-assisted solid-state polymerization with diisocyanates to form polyureas. This green synthesis route, conducted under solvent-free conditions, yields high-performance polymers. The presence of the phenyl ring (vs. 4-methoxyphenyl) influences the rate of polycondensation and the ultimate thermal/mechanical properties of the resulting polyurea network, providing a direct structural basis for selecting PHU over MPU in specific polymer formulations [1].

Polymer Chemistry Green Synthesis Microwave-Assisted Polymerization

Chemoselectivity in Electrochemical Tyrosine Bioconjugation: 4-Phenylurazole Exhibits High Specificity over Lysine

In electrochemical tyrosine-click (e-Y-CLICK) chemistry, 4-phenylurazole (Ph-Ur) demonstrates high chemoselectivity for tyrosine residues over lysine. Controlled potential coulometry revealed that under optimized conditions (1:2 Ph-Ur:tyrosine ratio), the click reaction proceeds with a measured charge of 2.07 C, closely matching the theoretical value of 1.93 C, indicating high reaction efficiency and minimal side reactions [1]. No reaction was observed with lysine, confirming the selectivity of the PTAD intermediate generated in situ from 4-phenylurazole [1]. This quantitative charge efficiency and qualitative chemoselectivity profile are unique to the Ph-Ur/PTAD system and cannot be assumed for other urazole derivatives.

Bioconjugation Click Chemistry Electrochemical Labeling

Procurement-Relevant Application Scenarios for 4-Phenylurazole Based on Validated Performance Data


Electrochemical Tyrosine-Selective Bioconjugation (e-Y-CLICK)

For laboratories developing site-selective protein modification, antibody-drug conjugates, or peptide labeling strategies, 4-phenylurazole is the enabling precursor for the e-Y-CLICK reaction. Its in situ oxidation generates PTAD, which exhibits quantitative charge efficiency (2.07 C vs. 1.93 C theoretical) and complete chemoselectivity for tyrosine over lysine residues [1]. This eliminates the need for pre-installed bioorthogonal handles and ensures traceless, on-demand conjugation, a significant advantage over non-specific or less efficient alternatives.

Synthesis of High-Performance Polyureas via Green, Solvent-Free Polymerization

In polymer science and materials engineering, 4-phenylurazole (PHU) serves as a critical monomer for constructing polyurea networks with tailored properties. Its established use in microwave-assisted, solid-state polycondensation with diisocyanates enables a solvent-free, environmentally benign route to high-performance polymers [1]. Researchers can leverage the distinct electronic profile of the phenyl substituent (compared to, e.g., 4-methoxyphenylurazole) to modulate polymer chain packing, thermal stability, and mechanical strength for applications in coatings, adhesives, or specialty plastics.

Electrochemical Sensor Development for Biological Thiols (e.g., Homocysteine)

For analytical chemistry and biosensor development teams, 4-phenylurazole offers a tunable electrocatalytic platform. Its oxidation to PTAD creates a reactive intermediate that mediates the oxidation of biologically relevant thiols like homocysteine [1]. The turnover frequency (TOF) of this catalytic process is directly influenced by the phenyl substituent, providing a quantifiable parameter for optimizing sensor sensitivity and selectivity. This differentiates it from less tunable urazole analogs, making it a preferred choice for designing selective electrochemical detection assays [1].

Electro-Organic Synthesis of Complex Urazole Derivatives

In synthetic organic and medicinal chemistry, 4-phenylurazole is a versatile starting material for anodic oxidation reactions with nucleophiles like Meldrum's acid derivatives [1]. The direct relationship between its total Gibbs free energy (ΔG_tot) and oxidation potential allows chemists to predict and control reaction outcomes. This computational-experimental correlation, established for 4-phenylurazole, provides a rational basis for designing electrochemical syntheses of novel urazole-based compounds, which is not universally applicable to all urazole derivatives without similar validation [1].

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